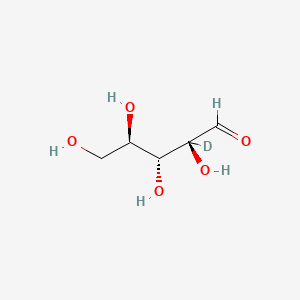
6,6-Dideuteriooxane-2,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dideuteriooxane-2,4,5-triol is a chemical compound characterized by the presence of deuterium atoms at the 6th position of the oxane ring. This compound is of significant interest in scientific research due to its unique properties, which make it valuable for studying biological processes and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dideuteriooxane-2,4,5-triol typically involves the incorporation of deuterium atoms into the oxane ring. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the successful incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange processes, where the compound is synthesized in bulk quantities. The use of specialized equipment and controlled environments is essential to maintain the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 6,6-Dideuteriooxane-2,4,5-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of deuterated alcohols.
Substitution: Substitution reactions can occur at the deuterium positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
6,6-Dideuteriooxane-2,4,5-triol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Helps in understanding metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential in drug development and pharmacokinetics studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of 6,6-Dideuteriooxane-2,4,5-triol involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in biological systems. The compound may interact with enzymes and receptors, altering their activity and providing insights into their function.
Vergleich Mit ähnlichen Verbindungen
6,6-Dideuteriooxane-2,4,5-triol: Unique due to the presence of deuterium atoms.
Oxane-2,4,5-triol: Lacks deuterium, making it less stable and reactive.
Deuterated Alcohols: Similar in terms of deuterium incorporation but differ in structure and reactivity.
Uniqueness: this compound stands out due to its enhanced stability and reactivity, making it a valuable tool for studying isotope effects and reaction mechanisms. Its unique properties also make it suitable for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
6,6-dideuteriooxane-2,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/i2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-CBTSVUPCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(CC(O1)O)O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849481 |
Source


|
| Record name | 2-Deoxy(5,5-~2~H_2_)pentopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478511-68-1 |
Source


|
| Record name | 2-Deoxy(5,5-~2~H_2_)pentopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)





![D-[5-13C]arabinose](/img/structure/B583495.png)





